molecular formula C22H19BrN2O4 B3629229 4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate

4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate

Cat. No.: B3629229
M. Wt: 455.3 g/mol
InChI Key: AXDXINCMSXCTFN-UHFFFAOYSA-N
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Description

4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate is a complex organic compound that features a quinoline moiety, a bromine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the bromine atom through bromination reactions. The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents in place of the bromine atom.

Scientific Research Applications

4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline moiety makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.

    Bromoquinolines: Compounds with a bromine atom on the quinoline ring, used in various chemical and biological applications.

    Quinoline Esters: Esters derived from quinoline, used in organic synthesis and medicinal chemistry.

Uniqueness

4-Acetylbenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetylbenzyl group and a brominated quinoline moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-acetylphenyl)methyl 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-14(26)16-6-4-15(5-7-16)13-29-21(28)11-10-20(27)25-19-9-8-18(23)17-3-2-12-24-22(17)19/h2-9,12H,10-11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDXINCMSXCTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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